molecular formula C23H18N6O4 B2776358 2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537661-78-2

2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2776358
CAS RN: 537661-78-2
M. Wt: 442.435
InChI Key: ZNBXWAQATIZIEJ-UHFFFAOYSA-N
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Description

The compound “2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a heterocyclic compound . It contains a pyrimidine scaffold, which is a privileged structure in medicinal chemistry due to its resemblance to the nucleotide base pair of DNA and RNA . Pyrimidine derivatives have been designed and developed for their anticancer activity .


Synthesis Analysis

The synthesis of such compounds often involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, a pyrimidine ring, and a furan ring . The 1,2,4-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The pyrimidine ring is a six-membered 1,3-diazine ring containing nitrogen at 1 and 3 positions . The furan ring is a five-membered aromatic ring containing four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety . The reaction proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by the formation of thiopyrimidine and iminopyrimidine cycles .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of novel compounds, including triazolo[1,5-a]pyrimidines, involves multistep reactions starting from specific precursors. For example, the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate led to the formation of a novel compound with high in vitro antitumor activities against specific human cell lines, demonstrating the potential pharmaceutical applications of such compounds (Gomha, Muhammad, & Edrees, 2017).
  • Another study focused on the synthesis of iso-C-nucleoside analogues from 1-(methyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-α-D-altropyranosid-3-yl)but-3-yn-2-ones, leading to various triazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of these heterocyclic frameworks in organic synthesis (Otero et al., 2005).

Biological Activities and Applications

  • Certain derivatives of triazolo[1,5-a]pyrimidine have shown potent and selective antagonism towards adenosine A3 receptors, indicating their potential as therapeutic agents in conditions where modulation of adenosine receptor activity is beneficial. This highlights the importance of structural modifications on the biological activities of these compounds (Banda et al., 2013).
  • Another study synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and characterized it through various spectroscopic techniques. The compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing the potential antimicrobial applications of these compounds (Lahmidi et al., 2019).

properties

IUPAC Name

2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O4/c1-14-19(22(30)25-15-8-3-2-4-9-15)20(16-10-5-6-11-17(16)29(31)32)28-23(24-14)26-21(27-28)18-12-7-13-33-18/h2-13,20H,1H3,(H,25,30)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBXWAQATIZIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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